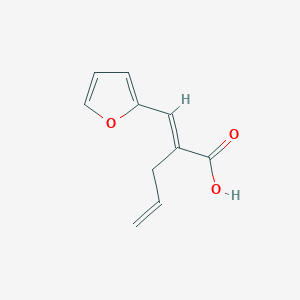![molecular formula C21H16ClIN2O2 B289248 N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289248.png)
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide, also known as ML-9, is a small molecule inhibitor that has been widely used in scientific research. ML-9 is a potent and selective inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility.
Mecanismo De Acción
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide inhibits MLCK by binding to the ATP-binding site of the enzyme. MLCK catalyzes the phosphorylation of myosin light chains, which is necessary for smooth muscle contraction and cell motility. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide blocks this process by preventing the phosphorylation of myosin light chains, leading to the inhibition of smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has several biochemical and physiological effects. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide inhibits smooth muscle contraction and cell motility, which can be beneficial in the treatment of diseases such as asthma, hypertension, and cancer. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has also been shown to inhibit platelet aggregation, which can be beneficial in the prevention of thrombosis. In addition, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has several advantages for lab experiments. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide is a potent and selective inhibitor of MLCK, which allows researchers to study the specific role of MLCK in various cellular processes. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, there are also some limitations to the use of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide in lab experiments. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has a relatively short half-life, which means that it needs to be added to cell cultures frequently. In addition, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide can have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide in scientific research. One direction is the development of more potent and selective MLCK inhibitors. Another direction is the use of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide in combination with other drugs to enhance its therapeutic effects. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide can also be used to study the role of MLCK in other cellular processes, such as cell division and apoptosis. Finally, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide can be used to study the effects of MLCK inhibition in animal models of disease.
Métodos De Síntesis
The synthesis of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide involves several steps. First, 5-iodoanthranilic acid is reacted with thionyl chloride to form 5-iodoanthranilic acid chloride. Then, this compound is reacted with benzylamine to form N-benzyl-5-iodoanthranilamide. Next, 2-chlorobenzoyl chloride is added to the reaction mixture to form N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide (N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide). The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been widely used in scientific research to study the role of MLCK in various cellular processes. MLCK is involved in smooth muscle contraction, cell motility, and cell division. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been shown to inhibit these processes by blocking the activity of MLCK. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has also been used to study the role of MLCK in cancer cell migration and invasion. In addition, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been used to study the effects of MLCK inhibition on the cardiovascular system.
Propiedades
Fórmula molecular |
C21H16ClIN2O2 |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide |
InChI |
InChI=1S/C21H16ClIN2O2/c22-18-9-5-4-8-16(18)21(27)25-19-11-10-15(23)12-17(19)20(26)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26)(H,25,27) |
Clave InChI |
IUEBTUNBRTWAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
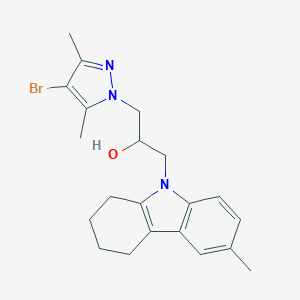
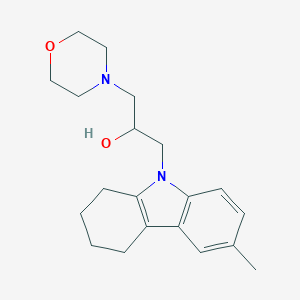

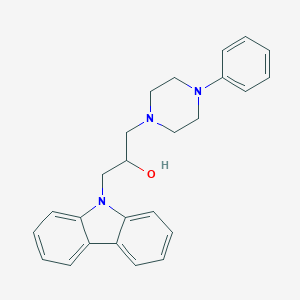

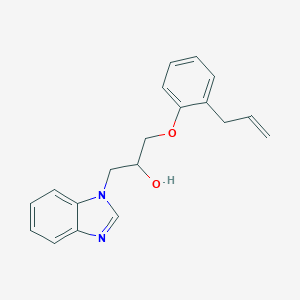
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)


